[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride
Description
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISGJYWIHJYTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. The fluorophenoxy group is introduced through nucleophilic substitution reactions, and the methanamine group is added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride has potential therapeutic applications. It may be explored as a candidate for developing new drugs targeting specific diseases, owing to its unique chemical properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility allows for applications in manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group and oxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Oxazole Series
Key analogs differ in substituents on the oxazole ring or aromatic moiety.
Table 1: Physicochemical Properties of Selected Oxazole Derivatives
Key Observations :
Comparison with Oxadiazole Derivatives
Oxadiazole-based analogs exhibit distinct electronic and steric properties due to their heterocyclic core.
Table 2: Oxazole vs. Oxadiazole Derivatives
Key Observations :
- Heterocycle Stability : 1,2-Oxazoles are less electron-deficient than 1,2,4-oxadiazoles, influencing metabolic stability and reactivity ().
- Biological Implications : Oxadiazoles often exhibit higher binding affinity to targets like enzymes or receptors due to their planar structure and hydrogen-bonding capacity ().
Functional Group Impact on Pharmacokinetics
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound may improve metabolic stability and lipophilicity compared to non-halogenated analogs ().
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, phenoxy) enhance π-π stacking interactions in target binding but may reduce solubility ().
Biological Activity
The compound [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is a synthetic organic molecule characterized by its oxazole ring and a fluorophenoxy substituent. This structure is associated with diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structural features contribute significantly to its biological activity:
- Oxazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.
- Fluorophenoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, the oxazole moiety has been linked to activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that derivatives of oxazole compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Methylbenzoxazole | Benzoxazole ring | Antimicrobial properties |
| 2-Fluorobenzylamine | Amino group with fluorobenzene | Neurotransmitter modulation |
| 5-(2-Fluorophenyl)-1,3,4-thiadiazole | Thiadiazole ring | Antiparasitic activity |
The presence of halogen substituents in these compounds often correlates with enhanced bioactivity, suggesting that the fluorinated groups may play a crucial role in their effectiveness.
Anti-inflammatory Properties
The oxazole ring's ability to modulate inflammatory pathways has been documented in several studies. Compounds similar to [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride have demonstrated the potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The proposed mechanisms of action for this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It potentially interacts with receptors that regulate immune responses.
- Nucleophilic Substitution Reactions : The oxazole moiety can participate in reactions that alter biological pathways.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
